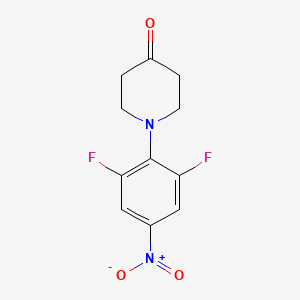

1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one

Description

Contextualization of Fluorinated Nitroaromatic Compounds

Fluorinated nitroaromatic compounds are a class of organic molecules that have garnered significant attention in various fields, particularly in medicinal chemistry and materials science. The introduction of fluorine atoms into an aromatic ring can profoundly influence the molecule's physicochemical properties. The high electronegativity of fluorine often enhances metabolic stability and binding affinity to biological targets. Furthermore, the presence of a nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of their synthetic utility, allowing for the introduction of a wide array of functional groups.

Significance of Piperidinone Scaffolds in Synthetic Chemistry

The piperidinone framework is a recurring motif in a multitude of biologically active compounds and natural products. nih.gov Piperidin-4-ones, in particular, are considered versatile intermediates in the synthesis of various therapeutic agents, including those with anticancer and anti-HIV activities. nih.gov The inherent functionality of the piperidinone ring, including the ketone and the secondary amine (or its substituted form), provides multiple points for chemical modification. This allows for the systematic exploration of the chemical space around this scaffold, which is a crucial aspect of drug discovery and development. The piperidine (B6355638) ring system is a key component in numerous pharmaceuticals, highlighting the importance of its derivatives in medicinal chemistry. biomedpharmajournal.orgchemrevlett.com

Overview of the Chemical Compound's Role in Advanced Chemical Synthesis

1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one serves as a highly functionalized building block in advanced organic synthesis. The strategic placement of two fluorine atoms ortho to the nitro group on the phenyl ring significantly enhances the susceptibility of the aromatic core to nucleophilic attack. This makes the compound an excellent substrate for SNAr reactions, where the fluorine atoms can be displaced by various nucleophiles to create more complex molecular architectures. The piperidin-4-one moiety, on the other hand, offers a handle for a diverse range of chemical transformations, including but not limited to, reactions at the carbonyl group and modifications at the nitrogen atom. This dual reactivity profile makes this compound a valuable precursor for the synthesis of novel heterocyclic compounds with potential applications in pharmaceutical and materials research. While specific, detailed research findings on the extensive applications of this particular compound are not widely available in public literature, its structural features strongly suggest its utility as a versatile intermediate.

Below are the key properties of this compound:

| Property | Value |

| CAS Number | 565459-90-7 |

| Molecular Formula | C₁₁H₁₀F₂N₂O₃ |

| Molecular Weight | 256.21 g/mol |

| IUPAC Name | This compound |

Properties

IUPAC Name |

1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2O3/c12-9-5-7(15(17)18)6-10(13)11(9)14-3-1-8(16)2-4-14/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKUBECGUXCFGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=C(C=C(C=C2F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Synthetic Methodologies for 1 2,6 Difluoro 4 Nitrophenyl Piperidin 4 One

Established Synthetic Routes to 1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one

The construction of this compound is most commonly achieved through well-established nucleophilic substitution reactions. These methods leverage the electronic properties of the starting materials to form the desired N-aryl piperidone structure efficiently.

Nucleophilic Aromatic Substitution (SNAr) Strategies in this compound Synthesis

The primary and most direct route for synthesizing N-aryl piperidones, including the title compound, is the Nucleophilic Aromatic Substitution (SNAr) reaction. vapourtec.com This reaction is particularly effective because the target molecule's aromatic ring is rendered highly electron-deficient by the presence of a strong electron-withdrawing nitro group and two fluorine atoms. vapourtec.com

The mechanism involves the attack of a nucleophile—in this case, the secondary amine of a 4-piperidone (B1582916) derivative—on the electron-poor aromatic ring. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. vapourtec.com The reaction is completed by the departure of a leaving group, typically a halide, from the aromatic ring, which restores its aromaticity. vapourtec.com For the synthesis of this compound, the nitro group at the C4 position provides powerful para-activation, facilitating the substitution at the C1 position.

A key strategy for the synthesis of fluorinated nitrophenyl piperidones involves the reaction between a polyfluoronitrobenzene and a 4-piperidone derivative. beilstein-journals.org Specifically, the reaction of 3,4,5-Trifluoronitrobenzene with 4-piperidone hydrochloride is a representative example of the SNAr approach.

In this process, the nitrogen atom of the piperidone ring acts as the nucleophile. The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can stabilize the charged intermediate. The presence of a base is essential, particularly when using the hydrochloride salt of 4-piperidone, to neutralize the acid and liberate the free amine for the reaction. Common bases include potassium carbonate (K₂CO₃) or organic bases like triethylamine (B128534) (Et₃N). The mixture is heated to facilitate the reaction, leading to the displacement of one of the fluorine atoms on the aromatic ring by the piperidone moiety.

The efficiency and yield of the SNAr synthesis are highly dependent on the reaction conditions. rsc.org Key parameters that require optimization include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants.

Solvent: Polar aprotic solvents are generally preferred as they effectively solvate the intermediates and facilitate the reaction. However, greener alternatives are being explored. acsgcipr.org

Base: The strength and solubility of the base can significantly impact the reaction rate and yield. Inorganic bases like potassium or cesium carbonate are common, but soluble organic bases can also be employed. nih.gov

Temperature: Higher temperatures typically accelerate the reaction, but can also lead to the formation of byproducts. The optimal temperature is determined empirically to balance reaction rate with selectivity.

Stoichiometry: The molar ratio of the aryl fluoride (B91410), piperidone derivative, and base is crucial for maximizing the conversion of the limiting reagent and minimizing waste.

The following interactive table illustrates a hypothetical optimization study for a typical SNAr reaction, demonstrating how varying conditions can affect the product yield.

Table 1: Hypothetical Optimization of SNAr Reaction Conditions

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DMF | K₂CO₃ (1.5) | 80 | 12 | 65 |

| 2 | DMSO | K₂CO₃ (1.5) | 80 | 12 | 72 |

| 3 | Acetonitrile (B52724) | K₂CO₃ (1.5) | 80 | 24 | 55 |

| 4 | DMSO | Cs₂CO₃ (1.5) | 80 | 8 | 85 |

| 5 | DMSO | Et₃N (2.0) | 100 | 12 | 68 |

| 6 | DMSO | K₂CO₃ (1.5) | 100 | 6 | 88 |

Alternative Synthetic Approaches and Precursor Functionalization

While SNAr is a dominant strategy, other modern synthetic methods offer viable alternatives.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. wikipedia.org It is particularly useful for aryl halides that are less activated towards traditional SNAr reactions. acsgcipr.org The synthesis of this compound via this method would involve coupling an appropriate 1-halo-2,6-difluoro-4-nitrobenzene with 4-piperidone in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org

Late-Stage Nitration: An alternative retrosynthetic approach involves forming the piperidinyl-aryl bond first, followed by functionalization of the aromatic ring. This strategy would begin with the synthesis of 1-(2,6-difluorophenyl)piperidin-4-one. This precursor can then undergo electrophilic aromatic substitution. Given that the difluoro substituents and the piperidine (B6355638) ring are ortho-para directing, nitration using standard reagents like nitric acid in sulfuric acid is expected to introduce the nitro group at the C4 position, which is para to the piperidine substituent and sterically accessible, to yield the final product. Recent advances have also introduced milder nitration agents like Fe(NO₃)₃·9H₂O. nih.gov

Novel Synthetic Methodologies and Process Intensification for this compound

Recent advancements in chemical synthesis focus on improving efficiency, safety, and scalability, which are highly relevant for the production of pharmaceutical intermediates.

Continuous Flow Synthesis: Flow chemistry offers significant advantages over traditional batch processing for SNAr reactions. acs.orgyoutube.com By pumping reagents through heated reactors, flow systems allow for precise control over temperature and reaction time, leading to higher yields, better purity, and enhanced safety, especially for exothermic reactions. nih.gov This technology is scalable and well-suited for industrial production. acs.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate organic reactions. cem.com For SNAr processes, microwave heating can dramatically reduce reaction times from hours to minutes, often improving yields and minimizing the formation of side products. researchgate.netresearchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic processes in the pharmaceutical industry. nih.govncfinternational.it The synthesis of this compound can be made more environmentally benign by considering several of the 12 principles of green chemistry. instituteofsustainabilitystudies.comjddhs.com

Key areas for improvement include the use of safer and more environmentally friendly solvents, improving energy efficiency, and preventing waste. mdpi.com For instance, traditional polar aprotic solvents like DMF and NMP are effective but pose health and environmental risks. Research into greener alternatives, such as bio-based solvents, ionic liquids, or even water with the aid of surfactants, is ongoing for SNAr reactions. nih.govrsc.orgacsgcipr.org Furthermore, adopting energy-efficient techniques like microwave synthesis or optimized flow processes contributes to a greener manufacturing footprint. instituteofsustainabilitystudies.com

Table 2: Application of Green Chemistry Principles to the Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Waste Prevention | Optimizing stoichiometry and reaction conditions to maximize yield and minimize byproduct formation. |

| Atom Economy | SNAr reactions generally have good atom economy, but catalytic routes like Buchwald-Hartwig amination can be designed for higher efficiency. |

| Less Hazardous Synthesis | Replacing hazardous reagents and solvents with safer alternatives. instituteofsustainabilitystudies.com |

| Safer Solvents & Auxiliaries | Substituting traditional polar aprotic solvents with greener options like 2-MeTHF, Cyrene, or aqueous systems. acsgcipr.orgacsgcipr.org |

| Energy Efficiency | Employing microwave-assisted synthesis or continuous flow processing to reduce energy consumption compared to prolonged batch heating. nih.gov |

| Use of Catalysis | Utilizing catalytic methods (e.g., Buchwald-Hartwig) over stoichiometric reagents where applicable to improve efficiency and reduce waste. acsgcipr.org |

Flow Chemistry and Continuous Processing for this compound Production

While specific literature on the continuous flow synthesis of this compound is not available, the underlying SNAr reaction is exceptionally well-suited for adaptation to flow chemistry platforms. The principles and benefits observed in analogous continuous flow SNAr processes can be directly extrapolated.

Flow chemistry involves performing chemical reactions in a continuous stream within a network of tubes or microreactors. This methodology offers significant advantages over traditional batch processing, particularly for exothermic and rapid reactions like SNAr. Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety by minimizing the volume of hazardous materials at any given time, and potential for streamlined automation and scalability.

For the production of this compound, a hypothetical flow setup would involve pumping separate streams of 3,4,5-trifluoronitrobenzene and a pre-mixed solution of piperidin-4-one and triethylamine in a suitable solvent (e.g., acetonitrile or dimethyl sulfoxide, which are common in flow SNAr) into a T-mixer. The combined stream would then pass through a heated coil or packed-bed reactor to achieve the desired residence time and temperature. A back-pressure regulator would be used to maintain the solvent in a liquid state above its atmospheric boiling point, enabling higher reaction temperatures and accelerating the reaction rate. The output stream could then be directed to in-line purification or workup modules.

Table 2: Comparison of Batch vs. Hypothetical Flow Processing

| Feature | Batch Processing | Potential Flow Processing |

| Heat Transfer | Limited by vessel surface area; potential for hot spots. | Excellent, due to high surface-area-to-volume ratio. |

| Safety | Higher risk due to large volumes of reactants/solvents. | Inherently safer with small reactor volumes. |

| Temperature Control | Less precise, potential for thermal gradients. | Highly precise and uniform temperature control. |

| Scalability | Requires larger vessels; non-linear scaling challenges. | "Scale-out" by running longer or in parallel; linear scaling. |

| Reaction Time | Typically hours. | Potentially minutes due to higher possible temperatures. |

| Process Control | Manual or semi-automated. | Fully automated, allowing for rapid optimization. |

This interactive table contrasts the established batch method with the projected advantages of a continuous flow process.

Catalytic Approaches in the Formation of this compound

The standard synthesis of this compound employs a stoichiometric amount of a tertiary amine base. While effective, this is a base-mediated process rather than a catalytic one. The development of true catalytic approaches aims to reduce waste and potentially improve reaction efficiency under milder conditions.

In the context of SNAr reactions for N-arylation, several catalytic strategies have been explored for analogous systems, which could be applicable here:

Phase-Transfer Catalysis (PTC): If the reaction were to be run in a biphasic system (e.g., an organic solvent and an aqueous solution of an inorganic base like potassium carbonate), a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) could be employed. The catalyst would transport the deprotonated piperidone or a hydroxide (B78521) ion into the organic phase to facilitate the reaction, allowing the use of cheaper inorganic bases and potentially simplifying the workup.

Organocatalysis: Certain organic molecules can act as catalysts. For SNAr, strong, non-nucleophilic organic bases or hydrogen-bond-donating catalysts could potentially activate the substrate or the nucleophile, accelerating the reaction. However, for a highly activated substrate like 3,4,5-trifluoronitrobenzene, the uncatalyzed reaction is typically fast enough that the benefit of an organocatalyst might be minimal.

Transition Metal Catalysis: While more common for coupling aryl chlorides or bromides (e.g., Buchwald-Hartwig amination), some palladium or copper-based catalytic systems have been developed for the N-arylation of amines with activated aryl fluorides. These catalysts operate through an oxidative addition/reductive elimination cycle. Such an approach would be an unconventional but plausible alternative, potentially allowing the reaction to proceed under different conditions, though it would add cost and complexity due to the need for the metal catalyst and associated ligands.

For the specific, highly favorable SNAr reaction used to produce this compound, the base-mediated approach remains the most practical and efficient method reported to date. The high degree of activation provided by the nitro group and multiple fluorine atoms makes the addition of a catalyst largely unnecessary.

Reaction Mechanisms and Kinetics of 1 2,6 Difluoro 4 Nitrophenyl Piperidin 4 One Formation

Mechanistic Investigations of Nucleophilic Aromatic Substitution in Fluorinated Systems

The generally accepted mechanism for SNAr reactions, including the formation of 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one, proceeds through a two-step addition-elimination pathway. This mechanism involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of the nitrogen atom of piperidin-4-one on the carbon atom bearing a fluorine atom in the 1,3-difluoro-5-nitrobenzene ring. This attack is directed to the carbon atom at position 1 (or 3), which is activated by the electron-withdrawing nitro group at position 5 and the fluorine atom at the other ortho position. The attack results in the formation of a tetrahedral intermediate, the Meisenheimer complex. This intermediate is negatively charged and is stabilized by the delocalization of the negative charge over the aromatic ring and, most importantly, onto the nitro group. stackexchange.comstackexchange.com The resonance structures of the Meisenheimer complex illustrate this charge delocalization, which is a key factor in lowering the activation energy of this step.

Step 2: Elimination of the Leaving Group

In the second step, the aromaticity of the ring is restored by the departure of the leaving group, which in this case is a fluoride (B91410) ion. The expulsion of the fluoride ion is typically the slower, rate-determining step in many SNAr reactions, although this can be influenced by the solvent and the nature of the nucleophile and leaving group. rsc.org The high electronegativity of fluorine makes it a good leaving group in SNAr reactions, a trend that is opposite to that observed in SN1 and SN2 reactions. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing inductive effect of fluorine.

1,3-Difluoro-5-nitrobenzene + Piperidin-4-one → this compound + HF

Role of Basicity and Solvent Effects in the Synthesis of this compound

The rate and efficiency of the synthesis of this compound are significantly influenced by the basicity of the nucleophile and the properties of the solvent used.

Basicity of the Nucleophile:

The nucleophilicity of the amine is a critical factor. Generally, more basic amines are more nucleophilic and will react faster. However, a very strong base might lead to side reactions. The basicity of piperidin-4-one is a key determinant of its reactivity. Studies on related systems have shown a correlation between the basicity of the amine and the rate of reaction. For instance, the basicity of piperidine (B6355638) derivatives can be influenced by substituents on the ring. nih.gov In the case of piperidin-4-one, the electron-withdrawing effect of the carbonyl group slightly reduces the basicity of the nitrogen atom compared to piperidine itself.

Solvent Effects:

The choice of solvent plays a multifaceted role in SNAr reactions. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly employed for these reactions. These solvents are effective at solvating the charged Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy of the first step.

Kinetic studies on the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine in a range of aprotic solvents have provided valuable insights that can be extrapolated to the synthesis of the target compound. rsc.org The second-order rate coefficients for this reaction are significantly higher in more polar aprotic solvents. This is because polar aprotic solvents can effectively solvate cations while leaving the nucleophile relatively unsolvated and thus more reactive.

Furthermore, the ability of the solvent to act as a hydrogen-bond acceptor can influence the reaction rate. Solvents that can accept hydrogen bonds can interact with the amine nucleophile, potentially affecting its nucleophilicity. Conversely, solvents with hydrogen-bond donor properties can stabilize the leaving fluoride ion, facilitating its departure in the second step of the mechanism. rsc.org In some cases, the solvent can also act as a base to assist in the removal of the proton from the nitrogen atom after the initial attack.

The following interactive table summarizes the effect of various aprotic solvents on the second-order rate constant (kA) for the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine, which serves as a model for the formation of this compound.

Data adapted from a study on the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine. rsc.org

Kinetic Studies and Reaction Rate Determination for this compound Synthesis

The rate law can be expressed as:

Rate = k[1,3-difluoro-5-nitrobenzene][piperidin-4-one]

Where k is the second-order rate constant.

The magnitude of the rate constant is influenced by several factors:

Activation by Electron-Withdrawing Groups: The nitro group and the fluorine atoms strongly activate the aromatic ring, increasing the rate of nucleophilic attack. The position of these groups is critical; ortho and para positions to the leaving group provide the most significant rate enhancement due to resonance stabilization of the Meisenheimer complex. stackexchange.com

Nature of the Leaving Group: As mentioned, fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to.

Temperature: As with most chemical reactions, the rate of formation of this compound will increase with temperature, following the Arrhenius equation.

The following table provides a hypothetical set of kinetic data to illustrate the determination of the reaction order and rate constant.

Transition State Analysis in this compound Formation

The transition state in the formation of this compound is a critical point on the reaction coordinate that determines the reaction rate. For the two-step SNAr mechanism, there are two transition states, one for the formation of the Meisenheimer complex and one for its decomposition to the final product.

First Transition State (TS1): This transition state occurs during the nucleophilic attack of the piperidin-4-one on the aromatic ring. It is characterized by the partial formation of the C-N bond and the beginning of the disruption of the aromatic system. The geometry of the aromatic ring starts to distort from planar towards a more tetrahedral arrangement at the site of attack. The negative charge begins to build up on the ring. The energy of this transition state is significantly lowered by the electron-withdrawing groups.

Second Transition State (TS2): This transition state is associated with the expulsion of the fluoride leaving group. It involves the partial breaking of the C-F bond and the reformation of the aromatic π-system. The stability of this transition state is influenced by the ability of the leaving group to depart and the stabilization of the developing negative charge on the fluoride ion by the solvent.

The relative energies of these two transition states determine the rate-determining step of the reaction.

If TS1 is higher in energy , the formation of the Meisenheimer complex is the rate-determining step. This is often the case when a strong nucleophile attacks a highly activated aromatic ring.

If TS2 is higher in energy , the decomposition of the Meisenheimer complex and the expulsion of the leaving group is the rate-determining step. This can occur when the leaving group is poor or when the Meisenheimer complex is particularly stable.

Computational studies on similar SNAr reactions have provided detailed insights into the geometries and energies of the transition states. These studies often employ density functional theory (DFT) to model the reaction pathway and calculate the activation energies. For the reaction of fluoronitrobenzenes with amines, these calculations can help to rationalize the observed reactivity and selectivity.

Advanced Spectroscopic and Structural Characterization of 1 2,6 Difluoro 4 Nitrophenyl Piperidin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov For 1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one, a combination of one- and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. In the piperidin-4-one ring, the protons adjacent to the nitrogen (H-2 and H-6) and those adjacent to the carbonyl group (H-3 and H-5) are expected to show distinct chemical shifts and coupling patterns. Typically, the protons at positions 2 and 6 appear as a triplet around 3.6 ppm, while the protons at positions 3 and 5 also appear as a triplet, but further upfield at approximately 2.8 ppm. The aromatic protons on the difluoronitrophenyl ring are significantly influenced by the electron-withdrawing nitro group and the electronegative fluorine atoms, leading to downfield chemical shifts.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | ~8.3 | t | ~8.5 |

| Piperidinone-H (2,6) | ~3.6 | t | ~6.0 |

| Piperidinone-H (3,5) | ~2.8 | t | ~6.0 |

| Note: Predicted chemical shifts and coupling constants based on analogous structures. Actual values may vary based on solvent and experimental conditions. |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment. libretexts.org The carbonyl carbon (C-4) of the piperidinone ring is characteristically found at the most downfield position, typically above 200 ppm. The aromatic carbons are observed in the 110-160 ppm range, with their precise shifts determined by the attached substituents. The carbons directly bonded to fluorine will exhibit splitting due to C-F coupling. The aliphatic carbons of the piperidinone ring (C-2, C-6, C-3, and C-5) resonate in the upfield region of the spectrum.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O (C-4) | ~205 |

| Aromatic C-F | ~158 (d, ¹JCF) |

| Aromatic C-NO₂ | ~145 |

| Aromatic C-N | ~138 |

| Aromatic C-H | ~112 |

| Piperidinone C-N (C-2, C-6) | ~48 |

| Piperidinone C-C=O (C-3, C-5) | ~40 |

| Note: Predicted chemical shifts based on analogous structures. 'd' indicates a doublet due to one-bond carbon-fluorine coupling. |

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a crucial tool for characterization. huji.ac.il This technique is highly sensitive and offers a wide range of chemical shifts, making it excellent for detecting fluorine-containing compounds. wikipedia.org For this compound, the two fluorine atoms are chemically equivalent, which would result in a single resonance in the ¹⁹F NMR spectrum. The chemical shift and any observed coupling to nearby protons would provide valuable structural confirmation. The large chemical shift dispersion in ¹⁹F NMR is a key advantage, minimizing the likelihood of signal overlap. thermofisher.com

To definitively assign all proton and carbon signals and establish the connectivity within the molecule, two-dimensional NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons, for instance, between the H-2/H-6 and H-3/H-5 protons of the piperidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons. For example, it would show correlations between the piperidinone protons and the carbons of the phenyl ring, confirming the point of attachment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₁₁H₁₀F₂N₂O₃), the expected monoisotopic mass is approximately 256.06 g/mol . achemblock.comcymitquimica.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum provides further structural information, often showing characteristic losses of fragments such as the nitro group (NO₂) or parts of the piperidinone ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would show a strong absorption band for the carbonyl (C=O) stretch of the piperidinone ring, typically in the region of 1720-1740 cm⁻¹. The nitro group (NO₂) would exhibit characteristic asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Strong absorptions corresponding to the C-F bonds are also expected.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the carbonyl stretch might be weaker in the Raman spectrum, the aromatic ring vibrations and symmetric stretches are often more prominent.

X-ray Crystallography for Solid-State Structure Determination

Comprehensive searches of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any publicly available single-crystal X-ray diffraction data for this compound. Therefore, detailed information regarding its solid-state structure, such as unit cell parameters, space group, and specific intramolecular bond lengths and angles, remains uncharacterized in the public scientific literature.

While crystallographic data for related piperidine (B6355638) and nitrophenyl derivatives exist, a direct and accurate structural elucidation for this compound is not possible without experimental diffraction data. The conformation of the piperidin-4-one ring, typically a chair conformation, and the dihedral angle between the piperidine and the difluoronitrophenyl rings are key structural features that require determination through X-ray crystallography.

High-Resolution Analytical Techniques for Purity Assessment and Isomeric Analysis

Detailed experimental data from high-resolution analytical techniques specifically for this compound, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), are not extensively reported in publicly accessible scientific literature. Commercial suppliers indicate a purity of ≥95% for this compound, though the specific methods and detailed results of the analyses are proprietary.

In the absence of specific data for the target compound, a general discussion of how these techniques are applied for purity and isomeric analysis of related compounds can provide insight.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates and active compounds. For a compound like this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation of impurities would be based on their differential partitioning between the stationary and mobile phases. The purity of the main compound is determined by comparing the area of its peak in the chromatogram to the total area of all peaks.

Isomeric Analysis by HPLC is crucial, especially concerning positional isomers that may arise during synthesis. For instance, isomers with different substitution patterns on the phenyl ring (e.g., 1-(2,4-difluoro-5-nitrophenyl)piperidin-4-one) would likely have different retention times due to variations in polarity and interaction with the stationary phase. The development of a selective HPLC method would be essential to resolve and quantify any such isomeric impurities.

Mass Spectrometry (MS) provides vital information on the molecular weight and structure of the compound. For this compound, a molecular ion peak [M+H]⁺ at m/z 257 would be expected in the mass spectrum, confirming its molecular weight of 256.21 g/mol . High-resolution mass spectrometry (HRMS) would offer a more precise mass measurement, further confirming the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can help in structural elucidation and in distinguishing between isomers, as different isomers often yield unique fragmentation patterns.

The following table outlines the expected analytical data for this compound based on its chemical structure, although it is important to note that these are theoretical values in the absence of published experimental data.

| Analytical Technique | Expected Data/Parameter | Value/Observation |

| HPLC | ||

| Purity | ≥95% (as per commercial suppliers) | |

| Potential Impurities | Starting materials, reaction by-products, positional isomers | |

| Mass Spectrometry | ||

| Molecular Formula | C₁₁H₁₀F₂N₂O₃ | |

| Molecular Weight | 256.21 g/mol | |

| Expected [M+H]⁺ | m/z 257 |

Computational and Theoretical Chemistry Studies on 1 2,6 Difluoro 4 Nitrophenyl Piperidin 4 One

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure). These calculations solve approximations of the Schrödinger equation for the molecular system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. nanobioletters.com This approach offers a favorable balance between accuracy and computational cost.

For a molecule like 1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one, a typical DFT study involves geometry optimization using a specific functional and basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a Pople-style basis set, such as 6-311++G(d,p), is commonly employed for piperidine (B6355638) derivatives to obtain reliable optimized molecular geometries and reactive parameters. nanobioletters.comnanobioletters.comresearchgate.netpsgcas.ac.in The optimization process systematically alters the coordinates of the atoms until the configuration with the minimum energy is found.

From this optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral (torsion) angles are determined. The presence of the bulky and electron-withdrawing 2,6-difluoro-4-nitrophenyl group is expected to influence the geometry of the piperidin-4-one ring. nanobioletters.com DFT calculations can precisely quantify these structural parameters.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | N-C(phenyl) | ~1.40 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Angle | C-N-C(ring) | ~118° |

| Dihedral Angle | C-C-N-C(phenyl) | Variable (depends on conformation) |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), can offer higher accuracy than DFT for certain properties, though at a significantly greater computational expense. researchgate.net

For a molecule of this size, high-level ab initio calculations might be computationally intensive but can be used to benchmark results from more economical DFT methods. They are particularly useful for obtaining highly accurate energies and for systems where standard DFT functionals may not perform well.

Conformational Analysis and Energy Landscapes of this compound

The piperidin-4-one ring is not planar and can adopt several conformations, such as the chair, boat, and twist-boat forms. chemrevlett.com Conformational analysis aims to identify these different spatial arrangements and determine their relative energies to find the most stable conformer(s).

For 2,6-disubstituted piperidin-4-ones, the chair conformation is generally the most stable. nih.gov Computational methods can be used to construct a potential energy surface (PES) by systematically varying key dihedral angles and calculating the energy at each point. This landscape reveals the energy minima corresponding to stable conformers and the energy barriers for interconversion between them.

In this compound, the key conformational questions involve the puckering of the piperidine ring and the orientation of the large aromatic substituent. The 2,6-difluoro-4-nitrophenyl group can, in principle, be oriented axially or equatorially relative to the ring. Due to steric hindrance, an equatorial orientation is generally favored for large substituents on piperidine rings. nih.govnih.gov Computational modeling can precisely quantify the energy difference between these conformers. Studies on similar fluorinated piperidines have shown that electrostatic interactions, hyperconjugation, and solvation all play significant roles in determining conformational preference. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.

NMR Spectra: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. github.iobohrium.com The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, like tetramethylsilane (TMS). For fluorinated compounds, specific computational protocols can be developed to achieve high accuracy for ¹⁹F NMR shifts. nih.govchemrxiv.org Calculations are often performed on a Boltzmann-weighted average of the most stable conformers to provide a more accurate prediction of the observed spectrum in solution. github.io

IR Spectra: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities. researchgate.netpsgcas.ac.in These calculations are based on the second derivatives of the energy with respect to atomic displacements. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. psgcas.ac.in

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation could provide insights into:

Conformational Dynamics: How the piperidine ring flexes and interconverts between different conformations in solution at a given temperature.

Solvent Effects: The arrangement of solvent molecules around the solute and how they influence its structure and dynamics.

Intermolecular Interactions: If studying the compound in a condensed phase, MD can model how multiple molecules interact with each other.

The simulation requires a force field, which is a set of parameters that defines the potential energy of the system. Standard force fields like AMBER or CHARMM can be parameterized for the target molecule to perform these simulations.

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. imperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy of these orbitals and the gap between them (ΔE = E_LUMO - E_HOMO) are crucial reactivity descriptors. researchgate.net

HOMO Energy (E_HOMO): Related to the ionization potential; a higher E_HOMO suggests a better electron donor.

LUMO Energy (E_LUMO): Related to the electron affinity; a lower E_LUMO suggests a better electron acceptor.

HOMO-LUMO Gap (ΔE): A small gap implies high chemical reactivity, low kinetic stability, and high polarizability, as it is easier to excite an electron from the HOMO to the LUMO. nanobioletters.comresearchgate.net

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity.

| Descriptor | Formula | Significance | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy (E_HOMO) | - | Electron donating ability | -7.0 to -8.5 |

| LUMO Energy (E_LUMO) | - | Electron accepting ability | -2.5 to -3.5 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity/stability | 4.0 to 5.5 |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency | -4.7 to -6.0 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer | 2.0 to 2.75 |

| Global Softness (S) | 1 / (2η) | Measure of reactivity | 0.18 to 0.25 |

| Electrophilicity Index (ω) | μ² / (2η) | Electrophilic nature | 4.0 to 6.0 |

Additionally, the distribution of the HOMO and LUMO across the molecule can identify potential sites for electrophilic and nucleophilic attack, respectively. The electron-withdrawing nitro and fluoro groups are expected to lower the LUMO energy, making the aromatic ring susceptible to nucleophilic attack.

Chemical Reactivity and Derivatization of 1 2,6 Difluoro 4 Nitrophenyl Piperidin 4 One

Formation of Key Intermediates from 1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one

The strategic positioning of the ketone and the activated aromatic ring allows for a variety of chemical transformations, leading to the synthesis of valuable intermediates for various applications, including the development of pharmacologically active molecules.

One of the primary reactions involving this compound is the reduction of the nitro group to an aniline (B41778) derivative. This transformation is a critical step in the synthesis of more complex molecules. The resulting amino group can then undergo a wide range of subsequent reactions.

A notable application of this compound is in the synthesis of N-aryl-2-oxazolidinone-5-carboxamides, which have been investigated for their potential as antibacterial agents. In this context, the aniline derivative obtained from the reduction of this compound is a key intermediate.

The general synthetic pathway involves the initial reduction of the nitro group to form 1-(4-amino-2,6-difluorophenyl)piperidin-4-one. This intermediate can then be further modified. For instance, the ketone functionality can be protected or transformed before subsequent reactions involving the newly formed amino group.

While specific, detailed reaction schemes and yields for the derivatization of this compound are not extensively documented in publicly available literature, the formation of the corresponding aniline is a chemically intuitive and crucial step for creating further derivatives.

Role of 1 2,6 Difluoro 4 Nitrophenyl Piperidin 4 One As a Key Synthetic Intermediate

Precursor in the Synthesis of N-Aryl-2-oxazolidinone-5-carboxamides and Related Compounds

One of the most significant applications of 1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one is as a starting material in the synthesis of N-Aryl-2-oxazolidinone-5-carboxamides. google.com These oxazolidinone compounds are a class of potent antibacterial agents. google.com The synthesis pathway leverages the functionalities of the intermediate to construct the complex final product.

A documented synthesis involves the preparation of (5R)-3-[4-(4-Oxo-3,4-dihydro-l(2H)-pyridinyl)-3,5-difluorophenyl]-2-oxo-5-oxazolidinecarboxamide, where this compound is a crucial precursor. google.com The process begins with the transformation of the piperidinone intermediate into a tetrahydropyridine (B1245486) derivative. google.com This multi-step synthesis highlights the utility of the starting material in building the core structure of medicinally relevant oxazolidinones.

Table 1: Key Synthetic Step from the Intermediate

| Step | Reactant | Product | Purpose |

|---|

This initial transformation is a critical part of a longer synthetic sequence that ultimately yields the target N-Aryl-2-oxazolidinone-5-carboxamide, demonstrating the role of this compound as an essential building block. google.com

Synthesis of Nitrogen-Containing Heterocycles Utilizing the Piperidinone Scaffold

The piperidinone scaffold present in this compound is a cornerstone for the synthesis of a diverse array of nitrogen-containing heterocycles. nih.govnih.gov Nitrogen heterocycles are prevalent in FDA-approved drugs and are of significant interest in medicinal chemistry. nih.gov The ketone functional group within the piperidine (B6355638) ring is a key site for a variety of chemical transformations.

Common synthetic strategies involving the piperidin-4-one moiety include:

Reductive Amination: The ketone can react with various primary or secondary amines, followed by reduction, to introduce diverse substituents at the 4-position of the piperidine ring.

Condensation Reactions: Reactions with reagents like hydrazines or hydroxylamines can lead to the formation of fused heterocyclic systems, such as pyrazolopiperidines or isoxazolopiperidines.

Wittig and Related Reactions: The carbonyl group can be converted into a carbon-carbon double bond, providing a handle for further cycloaddition or metathesis reactions.

Spirocyclization: The ketone can act as an electrophilic center for intramolecular reactions, leading to the formation of spirocyclic compounds where two rings share a single atom.

These transformations allow chemists to use this compound as a versatile platform to generate new heterocyclic structures with potential biological activity. nih.gov

Building Block for Complex Polycyclic Systems

Beyond simple heterocycles, this compound serves as a foundational element for constructing intricate polycyclic systems. Polycyclic pyridones, for example, are important structures in biologically active compounds. researchgate.net The inherent structure of the intermediate, featuring both an aromatic and a heterocyclic ring, provides a rigid framework upon which additional rings can be built.

The synthetic utility of this compound in forming polycyclic systems can be realized through several approaches:

Annulation Reactions: The piperidinone ring can undergo ring-closing reactions with bifunctional reagents to form fused bicyclic or tricyclic systems.

Intramolecular Cyclizations: The nitro and fluoro substituents on the phenyl ring can be manipulated to participate in cyclization reactions. For instance, the nitro group can be reduced to an amine, which can then react with the piperidinone ketone or a derivative to form a new ring.

Diels-Alder Reactions: The piperidinone ring can be converted into a diene or dienophile, enabling it to participate in [4+2] cycloaddition reactions to construct six-membered rings, thereby expanding the polycyclic framework.

These strategies allow for the systematic construction of complex, three-dimensional molecules from a relatively simple starting material, which is a key goal in modern organic synthesis. mdpi.com

Development of Libraries of Novel Chemical Entities based on this compound

The structure of this compound is well-suited for the generation of chemical libraries, which are large collections of related compounds used in high-throughput screening for drug discovery. nih.gov The molecule offers three distinct points of diversity that can be systematically modified.

Table 2: Points of Diversification for Library Synthesis

| Region of Molecule | Potential Modifications | Resulting Functionality |

|---|---|---|

| Aryl Ring | Reduction of the nitro group to an amine, followed by acylation, sulfonylation, or alkylation. Nucleophilic aromatic substitution of the fluorine atoms. | Introduces a wide variety of substituents, modulating electronic properties and providing new interaction points. |

| Piperidinone Ring (C4-position) | Conversion of the ketone to amines, oximes, hydrazones, alkenes, or spirocyclic systems. | Creates diverse functional groups and alters the three-dimensional shape of the molecule. |

| Piperidinone Ring (N1-position) | While already substituted, cleavage and re-functionalization of the N-aryl bond (if synthetically feasible) could offer another axis of diversity. | Allows for the introduction of different aryl or alkyl groups, fundamentally changing the core scaffold. |

By employing combinatorial chemistry techniques, where different building blocks are systematically combined at these points of diversity, a large and structurally diverse library of novel compounds can be rapidly synthesized. This approach, based on a privileged piperidinone scaffold, increases the probability of identifying hit compounds with desirable biological activities against various therapeutic targets. nih.govnih.gov

Future Directions in the Research of 1 2,6 Difluoro 4 Nitrophenyl Piperidin 4 One

Exploration of New Synthetic Pathways and Green Methodologies

The current synthesis of 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one involves the reaction of 4-piperidone (B1582916) hydrochloride with 3,4,5-trifluoronitrobenzene in the presence of triethylamine (B128534) and chloroform (B151607). chemicalbook.com While effective, this method presents opportunities for improvement in terms of environmental impact and efficiency. Future research should focus on developing greener and more sustainable synthetic routes.

Key areas for exploration include:

Solvent Substitution: The replacement of chlorinated solvents like chloroform with more environmentally benign alternatives is a primary goal of green chemistry. nih.gov Research could investigate the use of ionic liquids, deep eutectic solvents, or even water as reaction media. nih.gov

Catalyst Development: Exploring alternative catalysts to triethylamine could lead to milder reaction conditions and improved yields. This could include solid-supported bases or phase-transfer catalysts to simplify purification.

One-Pot Syntheses: Designing a one-pot synthesis, where multiple reaction steps are carried out in the same vessel, can significantly reduce waste and improve efficiency. core.ac.uk This could involve the in situ generation of 4-piperidone from a precursor followed by its reaction with 3,4,5-trifluoronitrobenzene.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity. This approach is also readily scalable for industrial production.

| Methodology | Current Approach | Proposed Green Alternative | Potential Advantages |

| Solvent | Chloroform | Water, Ethanol, or Ionic Liquids | Reduced toxicity and environmental impact. nih.gov |

| Base | Triethylamine | Solid-supported base (e.g., polymer-bound amine) | Ease of separation and catalyst recycling. |

| Process | Batch synthesis | Continuous flow synthesis | Improved heat and mass transfer, enhanced safety, and scalability. |

| Reaction Type | Stepwise | One-pot synthesis | Reduced waste, time, and resource consumption. core.ac.uk |

Advanced Mechanistic Understanding through Computational and Experimental Synergy

A detailed understanding of the reaction mechanism for the formation of this compound is crucial for optimizing the synthesis and predicting the reactivity of related compounds. A synergistic approach combining computational modeling and experimental studies will be instrumental in achieving this.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to model the reaction pathway, identify transition states, and calculate activation energies. researchgate.net This can provide insights into the role of the solvent and base in the reaction mechanism.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the reactants and intermediates in solution, providing a more realistic picture of the reaction environment.

Experimental Validation:

Kinetic Studies: Monitoring the reaction rate under various conditions (temperature, concentration, solvent) can provide experimental data to validate the computational models.

Spectroscopic Analysis: Techniques such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be used to identify and characterize reaction intermediates, providing direct evidence for the proposed mechanism.

The integration of computational predictions with experimental observations will lead to a comprehensive understanding of the reaction mechanism, enabling the rational design of more efficient synthetic protocols. researchgate.net

Discovery of Novel Derivatizations and Their Potential in Diverse Chemical Fields

The piperidin-4-one scaffold is a versatile building block in medicinal chemistry, known to be a pharmacophore for a range of biological activities. researchgate.net The unique electronic properties of the 2,6-difluoro-4-nitrophenyl group in this compound make it an attractive starting material for the synthesis of novel derivatives with diverse potential applications.

Future research could explore derivatizations at several key positions:

Modification of the Ketone Group: The carbonyl group can be transformed into a variety of other functional groups, such as alcohols, amines, or heterocycles, through reactions like reduction, reductive amination, or condensation reactions.

Substitution at the Piperidine (B6355638) Ring: The synthesis of derivatives with substituents at the 2, 3, 5, or 6 positions of the piperidine ring could lead to compounds with altered steric and electronic properties. researchgate.netresearchgate.net

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions.

These derivatization strategies could lead to the discovery of new compounds with potential applications as:

Pharmaceuticals: Piperidine derivatives have shown a wide range of pharmacological activities, and novel derivatives of this compound could be screened for their potential as anticancer, antimicrobial, or anti-inflammatory agents. researchgate.net

Agrochemicals: The introduction of specific functional groups could lead to the development of new herbicides or pesticides.

Materials Science: The unique photophysical properties of the difluoro-nitrophenyl moiety could be exploited in the design of new dyes, sensors, or nonlinear optical materials.

| Derivative Class | Synthetic Strategy | Potential Application |

| Spirocyclic Compounds | Reaction of the ketone with bifunctional reagents | Novel scaffolds for drug discovery |

| Fused Heterocycles | Intramolecular cyclization reactions | Development of novel ring systems with unique biological activities |

| Amino Derivatives | Reduction of the nitro group followed by functionalization | Building blocks for peptide synthesis or ligands for metal catalysts |

Development of High-Throughput Synthesis and Characterization Protocols

To accelerate the discovery of new derivatives and their applications, the development of high-throughput synthesis and characterization methods is essential. This would involve the use of automated systems to perform a large number of reactions in parallel, followed by rapid analysis of the products.

High-Throughput Synthesis:

Parallel Synthesis: The use of multi-well plates and robotic liquid handlers can enable the simultaneous synthesis of a library of derivatives of this compound.

Automated Purification: Automated flash chromatography or preparative high-performance liquid chromatography (HPLC) systems can be used for the rapid purification of the synthesized compounds.

High-Throughput Characterization:

Mass Spectrometry (MS): Techniques such as liquid chromatography-mass spectrometry (LC-MS) can be used for the rapid confirmation of the molecular weight of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of automated NMR sample changers and standardized analysis protocols can significantly increase the throughput of NMR characterization.

The implementation of these high-throughput techniques will enable the rapid exploration of the chemical space around this compound, leading to the faster identification of compounds with desired properties.

Q & A

Q. What are the established synthetic routes for 1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic aromatic substitution. A representative method involves reacting 4-piperidone hydrochloride with 3,4,5-trifluoronitrobenzene in chloroform, catalyzed by triethylamine at 65–70°C for 8 hours . Key optimization parameters include:

- Solvent choice : Chloroform enhances reactant solubility.

- Temperature control : Prolonged heating (8–10 hours) ensures complete conversion.

- Stoichiometry : A 1:1.1 molar ratio of 4-piperidone hydrochloride to trifluoronitrobenzene minimizes side products.

- Workup : Neutralization with dilute acetic acid and water isolation improves yield .

| Reagent | Amount | Role |

|---|---|---|

| 4-Piperidone hydrochloride | 1.17 kg | Nucleophile |

| Triethylamine | 2.14 kg | Base (neutralizes HCl) |

| 3,4,5-Trifluoronitrobenzene | 1.5 kg | Electrophilic aryl halide |

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, leveraging high-resolution data to resolve electron-withdrawing effects of nitro and fluoro groups .

- NMR spectroscopy : and NMR identify substituent positions (e.g., carbonyl at δ ~207 ppm for the piperidinone ring) .

- Mass spectrometry : High-resolution MS confirms the molecular ion peak (CHFNO) and fragmentation patterns .

Q. What functional groups dominate the reactivity of this compound?

Key functional groups include:

- Nitro group : Enhances electrophilicity of the aromatic ring, enabling further substitution (e.g., reduction to an amine).

- Fluorine substituents : Ortho-directing effects influence regioselectivity in cross-coupling reactions.

- Piperidinone carbonyl : Reactive toward nucleophiles (e.g., Grignard reagents) or reducing agents (e.g., NaBH) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in medicinal chemistry applications?

The 2,6-difluoro-4-nitro substitution pattern creates a strongly electron-deficient aromatic ring, which:

- Facilitates nucleophilic aromatic substitution : The nitro group withdraws electron density, making the ring susceptible to attack by amines or thiols.

- Modulates biological activity : Fluorine atoms enhance metabolic stability and membrane permeability, while the nitro group can be reduced to an amine for prodrug strategies .

| Modification | Impact on Reactivity |

|---|---|

| Reduction of nitro to amine | Converts to a pharmacophore for target binding |

| Fluorine replacement | Alters lipophilicity and metabolic half-life |

Q. What analytical discrepancies arise in characterizing this compound, and how are they resolved?

Common challenges include:

- Crystallographic disorder : Observed in the piperidinone ring due to conformational flexibility. Mitigated by refining with SHELXL’s TWIN/BASF parameters .

- NMR signal overlap : Aromatic protons (2,6-difluoro-4-nitrophenyl) and piperidinone protons may overlap. Resolution is improved using 2D NMR (e.g., COSY, HSQC) .

Q. What computational strategies are used to model interactions between this compound and biological targets?

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding to kinase active sites (e.g., ACK1), leveraging the nitro group’s electron-deficient nature for π-π stacking .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

Methodological Considerations

Q. How can synthetic yields be improved without compromising purity?

- Catalyst screening : Transition metals (e.g., Pd/C) may accelerate nitro reductions.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 2 hours) .

- Chromatography : Flash column chromatography with ethyl acetate/hexane gradients isolates the product (>95% purity) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Thermal stability : Decomposes above 150°C; store at 2–8°C.

- Photostability : Nitro group is light-sensitive; use amber vials for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.